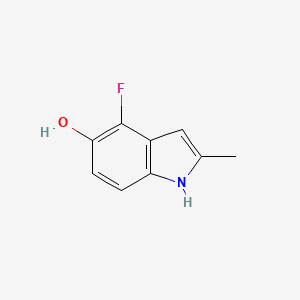

4-fluoro-2-methyl-1H-indol-5-ol

描述

Historical Context and Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Medicinal Chemistry

The story of indole chemistry is intrinsically linked to the study of the dye indigo. wikipedia.org In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org This discovery paved the way for understanding the structure of many vital natural products. The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif found in numerous biologically important molecules. wikipedia.orgnih.gov

In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. researchgate.netijpsr.com This has led to the development of a multitude of indole-containing drugs with diverse therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents. researchgate.netopenmedicinalchemistryjournal.commdpi.com The essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin (B1676174) are all prominent examples of naturally occurring indoles, highlighting the fundamental role of this heterocyclic system in biochemistry. wikipedia.orgnih.govmdpi.com The versatility of the indole ring, allowing for various substitutions, has made it a central focus of research for decades. aip.orgmdpi.com

Overview of Substituted Indoles in Academic Research

Academic research has extensively explored the synthesis and application of substituted indoles, leading to a vast library of compounds with tailored properties. openmedicinalchemistryjournal.comresearchgate.net The functionalization of the indole core at its various positions allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological activity.

Researchers have developed numerous synthetic methodologies to access a wide array of substituted indoles. openmedicinalchemistryjournal.com These compounds are frequently investigated for their potential as:

Anticancer agents: Many indole derivatives exhibit potent cytotoxic activity against various cancer cell lines by targeting key proteins like tubulin and protein kinases. nih.govmdpi.commdpi.com

Antimicrobial agents: The indole scaffold is a common feature in compounds designed to combat bacterial and fungal infections. researchgate.net

Anti-inflammatory agents: Indole derivatives have been successfully developed as non-steroidal anti-inflammatory drugs (NSAIDs). openmedicinalchemistryjournal.com

Neurological agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin has driven research into new treatments for neurological and psychiatric disorders. researchgate.netmdpi.com

The continuous exploration of substituted indoles in academic laboratories underscores their enduring importance in the quest for new therapeutic agents and research tools. ijpsr.commdpi.com

Importance of Fluorine Substitution in Indole Derivatives for Enhanced Research Applications

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the parent compound's properties. researchgate.nettandfonline.comnih.gov Fluorine, being the most electronegative element, imparts unique characteristics to a molecule without significantly increasing its size, as its van der Waals radius is similar to that of a hydrogen atom. tandfonline.com

In the context of indole derivatives, fluorination can lead to several advantageous modifications:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the biological half-life of a compound. tandfonline.comnih.gov

Increased Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, leading to enhanced binding affinity and potency. researchgate.nettandfonline.com

Probes for Mechanistic Studies: The use of the fluorine-18 (B77423) (¹⁸F) isotope allows for the development of radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique to study biological processes in vivo. researchgate.nettandfonline.com

The strategic incorporation of fluorine has thus become a critical tool for optimizing the research and potential therapeutic applications of indole derivatives. researchgate.net

Specific Research Focus: 4-Fluoro-5-hydroxy-2-methylindole

Within the vast family of fluorinated indoles, 4-fluoro-5-hydroxy-2-methylindole has garnered specific research interest. Its structure combines the key features of an indole core, a methyl group at the 2-position, a hydroxyl group at the 5-position, and a fluorine atom at the 4-position. This particular arrangement of substituents makes it a valuable compound for investigating structure-activity relationships and as a building block in the synthesis of more complex molecules.

The synthesis of 4-fluoro-5-hydroxy-2-methylindole has been described in the chemical literature, with methods developed to ensure good yield and purity. google.com Its physical and spectroscopic properties have been characterized, providing the necessary data for its identification and use in further research. bldpharm.comsigmaaldrich.com The presence of the ¹⁸F isotope in related structures has been explored for PET imaging, suggesting a potential application for radio-labeled 4-fluoro-5-hydroxy-2-methylindole in neuroimaging or oncology research. mdpi.com

Physicochemical Properties of 4-Fluoro-5-hydroxy-2-methylindole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈FNO | sigmaaldrich.com |

| Molecular Weight | 165.16 g/mol | sigmaaldrich.com |

| Boiling Point | 327.3±37.0 °C (Predicted) | |

| Density | 1.367 g/cm³ | |

| Flash Point | 151.761 °C |

| Refractive Index | 1.672 | |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-Fluoro-5-hydroxy-2-methylindole |

| Indole |

| Indigo |

| Isatin |

| Oxindole |

| Tryptophan |

| Serotonin |

Structure

3D Structure

属性

IUPAC Name |

4-fluoro-2-methyl-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-5-4-6-7(11-5)2-3-8(12)9(6)10/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWRMOYYUHIPDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438485 | |

| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288385-88-6 | |

| Record name | 4-Fluoro-2-methyl-1H-indol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288385-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-5-hydroxy-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 4-Fluoro-5-hydroxy-2-methylindole, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton, carbon, and fluorine signals.

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 4-Fluoro-5-hydroxy-2-methylindole in DMSO-d₆ shows distinct signals for the aromatic, methyl, hydroxyl, and amine protons.

The methyl group protons at the C2 position are expected to appear as a sharp singlet. The proton on the C3 of the indole (B1671886) ring will also present as a singlet. The protons on the benzene (B151609) ring will exhibit splitting patterns due to coupling with each other and with the fluorine atom. The hydroxyl and amine protons are anticipated to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Data for 4-Fluoro-5-hydroxy-2-methylindole

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.81 | br. s. | 1H | N-H |

| ~8.68 | s | 1H | O-H |

| ~6.87 | d | 1H | H-7 |

| ~6.64 | t | 1H | H-6 |

| ~6.03 | m | 1H | H-3 |

| ~2.33 | s | 3H | -CH₃ |

Data is predicted and for illustrative purposes.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The presence of the fluorine atom introduces C-F coupling, which can be observed in the spectrum and aids in the assignment of the fluorinated carbon and its neighbors. The chemical shifts are influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing fluorine atom.

Table 2: Predicted ¹³C NMR Data for 4-Fluoro-5-hydroxy-2-methylindole

| Chemical Shift (δ) (ppm) | Multiplicity (in ¹³C NMR) | Assignment |

| ~148 (d) | Doublet (¹JCF) | C-4 |

| ~145 | Singlet | C-5 |

| ~135 | Singlet | C-7a |

| ~130 | Singlet | C-2 |

| ~125 (d) | Doublet (²JCF) | C-3a |

| ~115 (d) | Doublet (²JCF) | C-6 |

| ~110 (d) | Doublet (³JCF) | C-7 |

| ~100 | Singlet | C-3 |

| ~15 | Singlet | -CH₃ |

Data is predicted and for illustrative purposes. 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. The chemical shift of the fluorine in 4-Fluoro-5-hydroxy-2-methylindole is expected to be in the characteristic range for an aryl fluoride. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H-3 and H-5). The precise chemical shift provides valuable information about the electronic environment created by the hydroxyl and indole ring systems.

Two-dimensional NMR experiments are instrumental in confirming the complete structural assignment.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons, for instance, between H-6 and H-7 on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would link the proton signals in Table 1 to their corresponding carbon signals in Table 2.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion. For 4-Fluoro-5-hydroxy-2-methylindole (C₉H₈FNO), the calculated exact mass is approximately 165.05899 g/mol . rsc.org HRMS would be expected to provide an experimental mass that is very close to this theoretical value, thereby confirming the elemental composition of the molecule.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [M+H]⁺ | 166.06626 |

| [M+Na]⁺ | 188.04820 |

| [M-H]⁻ | 164.05167 |

Data is predicted and for illustrative purposes.

Fragmentation Pattern Analysis for Structural Confirmation

The molecular ion peak ([M]⁺) for 4-Fluoro-5-hydroxy-2-methylindole would be expected at an m/z corresponding to its molecular weight of approximately 165.16 g/mol . Key fragmentation pathways for substituted indoles often involve the loss of small, stable molecules or radicals. For the target compound, characteristic fragmentation would likely include:

Loss of a methyl radical (·CH₃): A common fragmentation for 2-methylindoles, leading to a significant peak at [M-15]⁺.

Loss of carbon monoxide (CO): Arising from the hydroxyl group, resulting in a peak at [M-28]⁺.

Loss of HCN: A characteristic fragmentation of the indole ring itself, leading to a peak at [M-27]⁺. scirp.org

Retro-Diels-Alder (RDA) reaction: The indole nucleus can undergo RDA-type fragmentation, though this is often less prominent.

The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical (·F) or HF, though these are generally less favored fragmentation pathways for aromatic fluorides. The precise fragmentation pattern would provide definitive confirmation of the presence and position of the various substituents.

A hypothetical fragmentation table is presented below:

| Fragment Ion | Proposed Structure/Loss | Expected m/z |

| [C₉H₈FNO]⁺ | Molecular Ion | 165 |

| [C₈H₅FNO]⁺ | Loss of ·CH₃ | 150 |

| [C₈H₈FN]⁺ | Loss of CO | 137 |

| [C₈H₅FO]⁺ | Loss of HCN from [M-CH₃]⁺ | 123 |

Infrared (IR) Spectroscopy for Functional Group Identification

The infrared (IR) spectrum of 4-Fluoro-5-hydroxy-2-methylindole would exhibit characteristic absorption bands corresponding to its specific functional groups. While a spectrum for the exact compound is not publicly available, data from analogous compounds such as 5-hydroxy-2-methylindole and other substituted indoles allow for an accurate prediction of its key spectral features. chemicalbook.comnih.gov

The principal absorption bands are expected in the following regions:

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of hydrogen bonding.

N-H Stretching: A sharp to medium absorption band around 3400-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would be observed around 2850-2960 cm⁻¹.

C=C Stretching (Aromatic): Medium to strong absorption bands in the 1450-1600 cm⁻¹ range are due to the carbon-carbon stretching vibrations within the aromatic benzene and pyrrole (B145914) rings.

C-O Stretching: A strong band in the 1200-1260 cm⁻¹ region can be attributed to the stretching of the C-O bond of the phenolic hydroxyl group.

C-F Stretching: A strong absorption band in the 1000-1400 cm⁻¹ region is characteristic of the C-F stretching vibration. The exact position can be influenced by the electronic environment.

N-H Bending: An out-of-plane bending vibration for the N-H group can be observed in the 700-800 cm⁻¹ region.

A table summarizing the expected IR absorption bands is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200-3600 (broad) |

| Amine (N-H) | Stretching | 3400-3500 (sharp) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1450-1600 |

| Phenolic C-O | Stretching | 1200-1260 |

| Carbon-Fluorine (C-F) | Stretching | 1000-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in Substituted Indoles

The electronic absorption spectrum of 4-Fluoro-5-hydroxy-2-methylindole, like other indole derivatives, is characterized by transitions within the π-electron system of the bicyclic aromatic ring. The spectrum is particularly sensitive to the nature and position of substituents, as well as the polarity of the solvent. researchgate.netresearchdata.edu.au

The UV-Vis spectrum of indole and its derivatives is dominated by two main absorption bands in the near-ultraviolet region, designated as the ¹Lₐ and ¹Lₑ transitions according to Platt's notation. researchgate.net

The ¹Lₑ Band: This band, typically appearing at longer wavelengths (around 280-290 nm for indole), is characterized by a lower molar absorptivity. It originates from a transition where the transition dipole moment is oriented along the short axis of the indole molecule. This band often displays fine vibrational structure.

The ¹Lₐ Band: This band is found at shorter wavelengths (around 260-270 nm for indole) and has a higher molar absorptivity. The transition dipole moment for the ¹Lₐ state is oriented along the long axis of the indole molecule.

For 4-Fluoro-5-hydroxy-2-methylindole, the presence of the electron-donating hydroxyl and methyl groups, along with the electron-withdrawing fluorine atom, is expected to cause a red shift (bathochromic shift) in these absorption bands compared to the parent indole molecule. The hydroxyl group at the 5-position, in particular, is known to significantly shift the ¹Lₑ band to longer wavelengths. researchgate.net

Substituents on the indole ring have a profound effect on the UV-Vis spectrum. Electron-donating groups, such as hydroxyl and methyl, generally cause a bathochromic shift and an increase in molar absorptivity (hyperchromic effect). The fluorine atom, being electronegative, can have a more complex influence, potentially causing a slight blue shift (hypsochromic shift) or a red shift depending on its position and interaction with other substituents.

The polarity of the solvent also plays a crucial role. In polar solvents, the excited states of indoles can be stabilized to a different extent than the ground state, leading to shifts in the absorption maxima. For π to π* transitions, an increase in solvent polarity typically leads to a bathochromic shift.

A summary of the expected UV-Vis absorption characteristics is provided in the table below:

| Transition | Approximate λₘₐₓ (in non-polar solvent) | Expected Effect of Substituents | Expected Effect of Polar Solvent |

| ¹Lₑ | > 290 nm | Bathochromic shift | Bathochromic shift |

| ¹Lₐ | ~ 270-280 nm | Bathochromic shift | Bathochromic shift |

X-ray Crystallography for Solid-State Molecular Structure Determination

Currently, there are no publicly available X-ray crystallographic data for 4-Fluoro-5-hydroxy-2-methylindole. However, should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would provide the most definitive three-dimensional structure of the molecule in the solid state. This technique would precisely determine bond lengths, bond angles, and the planarity of the indole ring system. It would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and N-H groups, that dictate the crystal packing. Studies on other functionalized indoles have shown that such interactions are crucial in defining the supramolecular architecture. nih.govchemrxiv.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

4-Fluoro-5-hydroxy-2-methylindole itself is not chiral. Therefore, it would not exhibit a circular dichroism (CD) spectrum. However, if a chiral center were introduced into the molecule, for instance, by derivatization at the nitrogen or another position with a chiral moiety, the resulting enantiomers would be CD-active. CD spectroscopy could then be used to determine the absolute configuration of the chiral derivative and to study conformational changes in solution. As there are no reports of chiral derivatives of this specific compound, this section remains speculative.

Reactivity and Reaction Mechanisms of 4 Fluoro 5 Hydroxy 2 Methylindole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of the electron-rich indole ring. The preferred site of electrophilic attack on the indole nucleus is generally the C3 position, as this leads to a more stable cationic intermediate where the aromaticity of the benzene (B151609) ring is preserved. stackexchange.com However, the substituents on the 4-Fluoro-5-hydroxy-2-methylindole ring will modulate this inherent reactivity.

The regioselectivity of EAS reactions on 4-Fluoro-5-hydroxy-2-methylindole is a consequence of the combined electronic effects of its substituents.

2-Methyl Group: The methyl group at the C2 position is an electron-donating group, which further activates the indole ring towards electrophilic attack. With the C2 position occupied, electrophilic attack is directed primarily to the C3 position.

5-Hydroxyl Group: The hydroxyl group at the C5 position is a strong electron-donating group through resonance. This significantly activates the benzene portion of the indole ring, particularly the ortho (C4 and C6) and para (C7) positions.

4-Fluoro Group: The fluorine atom at the C4 position is an electron-withdrawing group via induction but can also donate electron density through resonance. Generally, halogens are deactivating ortho-para directors in electrophilic aromatic substitution.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Electrophilic Reagent | Predicted Major Product(s) | Predicted Minor Product(s) |

| Nitrating agent (e.g., HNO₃/H₂SO₄) | 3-Nitro-4-fluoro-5-hydroxy-2-methylindole, 6-Nitro-4-fluoro-5-hydroxy-2-methylindole | Dinitro-substituted products |

| Halogenating agent (e.g., Br₂/AcOH) | 3-Bromo-4-fluoro-5-hydroxy-2-methylindole, 6-Bromo-4-fluoro-5-hydroxy-2-methylindole | Di- and tri-halogenated products |

| Acylating agent (e.g., Ac₂O/Lewis Acid) | 3-Acetyl-4-fluoro-5-hydroxy-2-methylindole, 6-Acetyl-4-fluoro-5-hydroxy-2-methylindole | N-acylated product |

The mechanism of electrophilic aromatic substitution on 4-Fluoro-5-hydroxy-2-methylindole follows the general pathway for EAS on aromatic compounds.

Generation of the Electrophile: The specific electrophile is generated from the reagents used (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic Attack: The electron-rich indole ring attacks the electrophile. Attack at C3 leads to a resonance-stabilized carbocation (arenium ion) where the positive charge is delocalized over the pyrrole (B145914) ring and the nitrogen atom, without disrupting the benzene ring's aromaticity. stackexchange.com Attack at C6 leads to a different arenium ion where the positive charge is stabilized by the electron-donating hydroxyl group.

Deprotonation: A base removes a proton from the site of electrophilic attack, restoring the aromaticity of the ring system and yielding the substituted product.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The 5-hydroxyl group is a key functional handle for further synthetic modifications.

Etherification: The hydroxyl group can be converted to an ether through Williamson ether synthesis, reacting the corresponding phenoxide (generated by a base) with an alkyl halide. This reaction is generally efficient for hydroxyindoles.

Esterification: The hydroxyl group can be acylated to form an ester by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base.

Typical Reactions of the 5-Hydroxyl Group:

| Reaction | Reagents | Product Type |

| Etherification | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (e.g., CH₃I, BnBr) | 5-Alkoxy-4-fluoro-2-methylindole |

| Esterification | Acyl chloride or anhydride (e.g., Acetyl chloride, Acetic anhydride), Base (e.g., Pyridine, Et₃N) | 5-Acyloxy-4-fluoro-2-methylindole |

Reactions Involving the Indole Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion, which is a potent nucleophile.

N-Alkylation: Treatment with a base like sodium hydride followed by an alkyl halide leads to the corresponding N-alkylated indole. nih.govthieme-connect.comrsc.org The regioselectivity between N- and C-alkylation can be influenced by the reaction conditions.

N-Acylation: The indole nitrogen can be acylated using acid chlorides or anhydrides. nih.govresearchgate.netrsc.org N-acylation is often favored under basic conditions.

Typical Reactions of the Indole Nitrogen:

| Reaction | Reagents | Product Type |

| N-Alkylation | Base (e.g., NaH), Alkyl halide (e.g., CH₃I) | 1-Alkyl-4-fluoro-5-hydroxy-2-methylindole |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., Pyridine) | 1-Acyl-4-fluoro-5-hydroxy-2-methylindole |

Oxidation and Reduction Chemistry of the Indole Core

Oxidation: The electron-rich indole ring is susceptible to oxidation. osaka-u.ac.jpacs.org The specific outcome depends on the oxidant and reaction conditions. Strong oxidizing agents can lead to the cleavage of the pyrrole ring. Milder oxidation may afford oxindoles or other oxidized derivatives. rsc.orgresearchgate.netacs.org The presence of the hydroxyl group can also influence the oxidation process.

Reduction: The indole ring can be reduced under various conditions. Catalytic hydrogenation can reduce the pyrrole ring to an indoline (B122111) or, under more forcing conditions, reduce both rings. organic-chemistry.orgacs.org Chemical reduction with agents like sodium in liquid ammonia (B1221849) can also be employed. acs.org

Research Uncovers Limited Data on the Photochemical Behavior of 4-Fluoro-5-hydroxy-2-methylindole

Despite its relevance as a heterocyclic building block in medicinal chemistry, detailed scientific literature on the photochemical reactivity and stability of 4-fluoro-5-hydroxy-2-methylindole remains scarce. Extensive searches have yielded no specific experimental studies or data sets pertaining to its behavior under light exposure, precluding a detailed analysis of its photostability, degradation pathways, or quantum yields.

While the broader field of indole photochemistry is well-documented, with numerous studies on related derivatives, specific experimental data for 4-fluoro-5-hydroxy-2-methylindole are not publicly available in scientific databases or research publications. Information is currently limited to basic physical and chemical properties provided by commercial suppliers.

This lack of specific research means that a quantitative assessment of the compound's stability when subjected to ultraviolet or visible light cannot be provided at this time. Consequently, key parameters such as photodegradation rates, the identity of potential photoproducts, and the efficiency of photochemical reactions (quantum yields) are unknown. Further empirical research, including techniques like transient absorption spectroscopy and photolysis studies followed by product analysis, would be required to elucidate the photochemical characteristics of this particular molecule.

Without such dedicated studies, any discussion of the photochemical reactivity and stability of 4-fluoro-5-hydroxy-2-methylindole would be speculative and fall outside the bounds of established scientific findings.

Computational Chemistry and in Silico Analysis

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

Table 1: Hypothetical DFT Data for 4-Fluoro-5-hydroxy-2-methylindole

| Parameter | Hypothetical Value | Significance |

| Heat of Formation (kJ/mol) | Data not available | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment (Debye) | Data not available | Influences solubility and intermolecular interactions. |

| HOMO Energy (eV) | Data not available | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Data not available | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | Data not available | Indicates chemical reactivity and electronic excitation energy. |

This table is for illustrative purposes only, as specific data for this compound is not found in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules. This method is particularly useful for predicting spectroscopic properties, such as UV-Vis absorption spectra. mdpi.comresearchgate.net For 4-fluoro-5-hydroxy-2-methylindole, TD-DFT calculations could predict the wavelengths of maximum absorption and the nature of the electronic transitions involved. mdpi.comresearchgate.net Such studies on related fluorinated indole (B1671886) derivatives have shown that substitutions can cause shifts in the absorption spectra, which is critical for applications in photochemistry and materials science. mdpi.com However, specific TD-DFT predictions for 4-fluoro-5-hydroxy-2-methylindole are not available in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For 4-fluoro-5-hydroxy-2-methylindole, MD simulations could provide insights into its conformational flexibility and how it interacts with solvent molecules or biological macromolecules. nih.govnih.gov These simulations can reveal the preferred conformations of the molecule in different environments and the nature of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern its interactions with other molecules. While MD simulations are commonly applied to indole derivatives to understand their behavior in biological systems, specific studies focused on 4-fluoro-5-hydroxy-2-methylindole are not documented in the available literature. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, usually a protein or a nucleic acid. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Molecular docking studies involving indole derivatives have been widely reported, as the indole scaffold is a common motif in many biologically active compounds. nih.gov Such studies predict how a ligand like 4-fluoro-5-hydroxy-2-methylindole would fit into the active site of a target protein and estimate the binding affinity. The fluorine and hydroxyl substituents on the indole ring would be expected to form specific interactions, such as hydrogen bonds and halogen bonds, which can enhance binding affinity and selectivity. While there are numerous docking studies on fluorinated indoles with various biological targets, specific docking results for 4-fluoro-5-hydroxy-2-methylindole with any particular macromolecule are not available in the public domain. researchgate.netnih.gov

Table 2: Hypothetical Molecular Docking Data for 4-Fluoro-5-hydroxy-2-methylindole

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific data for this compound is not found in the searched literature.

Computational modeling plays a vital role in establishing Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For a series of related compounds, computational methods can help to identify the key structural features responsible for their activity. While SAR studies have been conducted on various classes of indole derivatives, a specific computational SAR study that includes 4-fluoro-5-hydroxy-2-methylindole is not present in the surveyed literature. nih.govnih.gov Such a study would typically involve synthesizing and testing a library of analogous compounds and then using computational models to rationalize the observed activities.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's viability. For 4-Fluoro-5-hydroxy-2-methylindole, while specific experimental data is not extensively available, its ADME profile can be predicted using established computational models. These predictions are based on the molecule's structural features and physicochemical properties.

The drug-likeness of a compound is often initially assessed using rules such as Lipinski's Rule of Five. These rules correlate molecular properties with the likelihood of oral bioavailability. In silico analysis for 4-Fluoro-5-hydroxy-2-methylindole suggests that it generally complies with these guidelines, indicating a favorable preliminary profile for a potential oral drug candidate.

Key predicted ADME parameters for 4-Fluoro-5-hydroxy-2-methylindole are summarized in the table below. These values are derived from computational algorithms that are widely used in the pharmaceutical sciences. nih.goviaps.org.inmdpi.com

Interactive Data Table: Predicted ADME Properties of 4-Fluoro-5-hydroxy-2-methylindole

| Property | Predicted Value | Significance |

| Molecular Weight | 165.16 g/mol | Conforms to Lipinski's rule (<500), indicating good potential for absorption. mdpi.comnih.gov |

| logP (Octanol/Water Partition Coefficient) | ~2.1 | Indicates good lipid solubility, suggesting favorable membrane permeability. |

| Topological Polar Surface Area (TPSA) | 32.59 Ų | Suggests good intestinal absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 2 | Conforms to Lipinski's rule (≤5), contributing to good oral bioavailability. |

| Hydrogen Bond Acceptors | 2 | Conforms to Lipinski's rule (≤10), contributing to good oral bioavailability. |

| Rotatable Bonds | 0 | Low number indicates conformational rigidity, which can be favorable for binding to a target. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeation | Yes | The molecule may be able to cross the BBB and exert effects on the central nervous system. |

Note: The values presented in this table are computationally predicted and serve as an estimation of the compound's properties. Experimental verification is required for confirmation.

These in silico predictions suggest that 4-Fluoro-5-hydroxy-2-methylindole possesses several desirable pharmacokinetic characteristics. Its low molecular weight and moderate lipophilicity are favorable for absorption and distribution. nih.gov The TPSA value is well within the range typically associated with good cell membrane permeability. However, predictions also indicate that the compound may be a substrate for certain metabolic enzymes, which would influence its in vivo half-life and potential for drug-drug interactions. nih.gov

Tautomeric Equilibrium Analysis and Its Influence on Reactivity and Biological Activity

Tautomerism, the interconversion of structural isomers, is a critical consideration for 4-Fluoro-5-hydroxy-2-methylindole due to the presence of a hydroxyl group on the indole ring. This gives rise to a potential keto-enol type tautomeric equilibrium between the hydroxy-indole form (enol-like) and a corresponding keto-indole form (keto-like).

The two primary tautomeric forms are:

5-hydroxy form (Enol/Phenol form): This is the aromatic phenol-like structure, which is generally the more stable tautomer for hydroxyindoles due to the preservation of the aromaticity of the benzene (B151609) ring.

5-keto form (Keto/Quinone-like form): In this form, the hydrogen from the hydroxyl group has migrated to the C4 position of the indole ring, resulting in a non-aromatic quinone-like structure.

The equilibrium between these two forms is influenced by several factors, including the solvent environment and the electronic nature of substituents on the indole ring. nih.govbeilstein-journals.org The fluorine atom at the 4-position, being an electron-withdrawing group, can influence the acidity of the hydroxyl proton and the stability of the respective tautomers.

Influence on Reactivity and Biological Activity:

The tautomeric state of 4-Fluoro-5-hydroxy-2-methylindole has a profound impact on its chemical reactivity and biological activity.

Reactivity: The hydroxy form is nucleophilic and can participate in reactions typical of phenols, such as O-alkylation or acylation. The keto form, on the other hand, possesses a reactive C-H bond at the C4 position and a carbonyl group, making it susceptible to different types of chemical transformations. The presence of both tautomers, even if one is in a very small concentration, can lead to diverse reaction products.

Biological Activity: The ability to exist in different tautomeric forms can be crucial for the molecule's interaction with biological targets like enzymes or receptors. The hydrogen bonding pattern of the molecule changes significantly between the two forms. The hydroxy form can act as both a hydrogen bond donor and acceptor through its -OH group. The keto form presents a carbonyl oxygen as a hydrogen bond acceptor and an N-H group as a donor. This versatility in hydrogen bonding can allow the molecule to adapt to the binding pocket of a biological target, potentially enhancing its affinity and efficacy. beilstein-journals.org The different shapes and electronic distributions of the tautomers can also lead to differential binding to a target site, where one form might be active while the other is not.

Understanding this tautomeric equilibrium is therefore essential for interpreting the molecule's biological activity and for designing analogues with improved pharmacological profiles.

Biological Activity and Mechanisms of Action in Research Models

Investigation of Antimicrobial Properties in Research Settings

Direct studies on the antimicrobial properties of 4-Fluoro-5-hydroxy-2-methylindole are not readily found in the current body of scientific literature. Research on the antimicrobial effects of structurally related indole (B1671886) compounds is more common. For instance, studies on various indole derivatives have shown a range of antibacterial and antifungal activities, often attributed to the indole nucleus's ability to interact with microbial enzymes and cellular processes. However, without specific experimental data on 4-Fluoro-5-hydroxy-2-methylindole, any antimicrobial potential remains speculative.

Exploration of Antitumor and Anticancer Activities in Preclinical Studies

The primary context in which 4-Fluoro-5-hydroxy-2-methylindole appears in scientific literature is as a building block for the synthesis of potent anticancer agents.

Mechanism-Based Studies on Cell Proliferation Inhibition and Apoptosis Induction

There is no direct evidence to suggest that 4-Fluoro-5-hydroxy-2-methylindole itself inhibits cell proliferation or induces apoptosis. Its significance lies in its incorporation into larger molecules designed for these purposes.

Molecular Targets and Pathways Involved in Antineoplastic Effects

While 4-Fluoro-5-hydroxy-2-methylindole itself has not been identified as an active antineoplastic agent, it is a crucial component in the synthesis of compounds targeting specific molecular pathways in cancer. A notable example is its use in the creation of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. By serving as a precursor to potent VEGFR-2 inhibitors, 4-Fluoro-5-hydroxy-2-methylindole contributes indirectly to the development of therapies aimed at disrupting tumor blood supply.

Research on Anti-inflammatory Potential and Mechanisms

Currently, there is a lack of published research specifically investigating the anti-inflammatory properties of 4-Fluoro-5-hydroxy-2-methylindole. While the broader class of indole-containing compounds has been explored for anti-inflammatory effects, with some derivatives showing inhibition of inflammatory mediators, these findings cannot be directly extrapolated to 4-Fluoro-5-hydroxy-2-methylindole without dedicated study.

Antioxidant Activity Studies

No specific studies evaluating the antioxidant activity of 4-Fluoro-5-hydroxy-2-methylindole have been found in the available scientific literature. The presence of a hydroxyl group on the indole ring could theoretically confer some antioxidant properties, but this has not been experimentally verified for this particular compound.

Neuropharmacological Research Applications

There is no current research indicating that 4-Fluoro-5-hydroxy-2-methylindole has been investigated for any neuropharmacological applications.

Investigation of Receptor Agonism/Antagonism (e.g., Serotonin (B10506) Receptors)

Currently, there is a lack of specific data in publicly available scientific literature regarding the direct investigation of 4-Fluoro-5-hydroxy-2-methylindole as an agonist or antagonist at serotonin receptors or other receptor types. Research has extensively focused on various indole derivatives for their potential as ligands for serotonin receptors, highlighting the therapeutic promise of this chemical class for neurological and psychiatric disorders. nih.gov However, specific binding affinities and functional assay data for 4-Fluoro-5-hydroxy-2-methylindole remain to be published. The compound is frequently cited as a chemical intermediate used in the synthesis of more complex molecules for pharmaceutical research. medchemexpress.comscribd.comgoogleapis.comgoogleapis.com

Enzyme Inhibition Studies Relevant to Neurological Disorders

Detailed investigations into the inhibitory effects of 4-Fluoro-5-hydroxy-2-methylindole on enzymes of neurological relevance, such as monoamine oxidase (MAO) or acetylcholinesterase, have not been reported in the available scientific literature.

However, in a study focused on the development of anticancer agents, 4-Fluoro-5-hydroxy-2-methylindole was evaluated as a control compound and demonstrated no significant antiproliferative activity against a human pancreatic ductal adenocarcinoma (PDAC) organoid line. nih.gov This suggests a lack of potent inhibition of enzymes critical for cancer cell proliferation in this specific model. Further research is required to ascertain its potential interactions with enzymes implicated in neurological disorders.

Metabolic Pathways and Metabolite Profiling in Biological Systems

The metabolic fate of 4-Fluoro-5-hydroxy-2-methylindole in biological systems has not been specifically detailed in the current body of scientific research. The following subsections outline the general areas where data would be required for a comprehensive metabolic profile, though specific findings for this compound are not presently available.

Enzymatic Biotransformations of 4-Fluoro-5-hydroxy-2-methylindole

Specific data on the enzymatic biotransformations of 4-Fluoro-5-hydroxy-2-methylindole is not available. Generally, indole metabolism involves enzymes such as cytochrome P450s for oxidation and UDP-glucuronosyltransferases for conjugation. A study on a structurally related compound, 5-[18F]Fluoro-α-methyl tryptophan (5-[18F]F-AMT), revealed that the presence of a fluorine atom at the 5-position of the indole ring rendered it a poor substrate for the enzyme tryptophan hydroxylase. nih.gov While this provides insight into how fluorine substitution can influence metabolism, direct evidence for the enzymatic handling of 4-Fluoro-5-hydroxy-2-methylindole is absent.

Identification of Active and Inactive Metabolites

There is no published information identifying the specific active or inactive metabolites of 4-Fluoro-5-hydroxy-2-methylindole. The process of metabolic profiling is crucial to determine whether the parent compound or its metabolites are responsible for any biological activity and to assess potential pathways of elimination.

Impact on Endogenous Metabolic Pathways (e.g., Tryptophan Metabolism)

The effect of 4-Fluoro-5-hydroxy-2-methylindole on endogenous metabolic pathways, such as the tryptophan metabolism pathway, has not been documented. Given that indole-containing compounds can influence tryptophan metabolism, and that this pathway is critical for the synthesis of neurotransmitters like serotonin and other vital molecules, further investigation would be necessary to determine any potential interactions.

Advanced Research Applications and Future Directions

Development as Chemical Probes for Biological Systems

The unique structural features of 4-Fluoro-5-hydroxy-2-methylindole make it a promising candidate for the development of chemical probes. The indole (B1671886) nucleus itself is a key component of the amino acid tryptophan, suggesting that its derivatives could interact with biological systems in interesting ways. The presence of a fluorine atom can enhance binding affinity to target proteins through favorable electrostatic interactions and can also improve metabolic stability, a desirable trait for a chemical probe.

The hydroxyl group at the 5-position can act as a hydrogen bond donor and acceptor, further influencing molecular recognition processes. Moreover, the inherent fluorescence of the indole scaffold can be fine-tuned by its substituents. nih.govnih.gov The electron-donating hydroxyl group and the electron-withdrawing fluorine atom can modulate the electronic properties of the indole ring, potentially leading to derivatives with useful fluorescence properties for biological imaging. rsc.orgresearchgate.net For instance, changes in the local environment of the probe could lead to detectable shifts in its fluorescence emission, allowing for the sensing of specific analytes or changes in cellular conditions.

Application in Radiochemistry for Imaging Studies (e.g., PET Tracers)

The introduction of a fluorine atom into the structure of 4-Fluoro-5-hydroxy-2-methylindole makes it an ideal candidate for radiolabeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). This opens the door to its use as a positron emission tomography (PET) tracer for in vivo imaging. PET is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research to visualize and quantify physiological processes.

Fluorinated indole derivatives have been explored as PET tracers for various applications, including oncology and neuroimaging. nih.govnih.gov For example, ¹⁸F-labeled tryptophan analogues have been developed for tumor imaging, capitalizing on the increased amino acid metabolism in cancer cells. nih.govethz.ch Given that 4-Fluoro-5-hydroxy-2-methylindole is a substituted indole, it could potentially be developed into a PET tracer targeting specific receptors or enzymes in the body. The development of such tracers would involve the synthesis of a suitable precursor for radiolabeling and subsequent evaluation of the tracer's biodistribution and targeting specificity in preclinical models. acs.org

| Radiochemical Property | Potential Advantage for PET Imaging |

| Presence of Fluorine | Suitable for labeling with ¹⁸F |

| Indole Scaffold | Potential for targeting specific biological pathways |

| Lipophilicity | Can be modulated by substituents to optimize blood-brain barrier penetration |

Integration into Combinatorial Chemistry Libraries for Drug Discovery Lead Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large libraries of diverse compounds for high-throughput screening and drug discovery. nih.gov The indole scaffold is a common and valuable building block in such libraries due to its prevalence in biologically active natural products and synthetic drugs. nih.govopenmedicinalchemistryjournal.com 4-Fluoro-5-hydroxy-2-methylindole can serve as a versatile starting material for the construction of novel indole-based libraries.

The functional groups present on the molecule—the secondary amine of the indole ring, the hydroxyl group, and the potential for further functionalization on the aromatic ring—provide multiple points for diversification. acs.orgnih.gov By reacting these functional groups with a variety of building blocks, a vast array of structurally diverse derivatives can be synthesized. These libraries can then be screened against a wide range of biological targets to identify hit compounds with potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities. nih.govnih.gov The fluorine substituent can be particularly advantageous in this context, as it can enhance the drug-like properties of the resulting compounds. nih.govresearchgate.net

Use as Precursors for Complex Natural Product Synthesis in Academic Research

The 4-hydroxyindole (B18505) motif is a structural feature found in a number of bioactive natural products. nih.gov The synthesis of these complex molecules often represents a significant challenge for organic chemists. Substituted indoles like 4-Fluoro-5-hydroxy-2-methylindole can serve as valuable precursors in the total synthesis of such natural products.

The fluorine and hydroxyl groups can be used to direct subsequent chemical transformations or can be incorporated into the final target molecule to create novel analogues with potentially enhanced or modified biological activities. The development of efficient synthetic routes to access highly functionalized indoles is an active area of academic research, and compounds like 4-Fluoro-5-hydroxy-2-methylindole could play a role in advancing these efforts. nih.gov

Exploration in Materials Science for Advanced Functional Materials (e.g., Fluorescent Probes)

The photophysical properties of indole derivatives make them attractive candidates for applications in materials science. rsc.org The inherent fluorescence of the indole ring system can be modulated by the introduction of various substituents. nih.govresearchgate.net The combination of an electron-donating hydroxyl group and an electron-withdrawing fluorine atom in 4-Fluoro-5-hydroxy-2-methylindole is expected to influence its absorption and emission spectra. mdpi.com

This tunability of fluorescence properties could be exploited for the development of advanced functional materials, such as fluorescent probes for chemical sensing or as components in organic light-emitting diodes (OLEDs). The ability to design and synthesize indole derivatives with specific photophysical characteristics is a key area of research in materials chemistry.

| Potential Application in Materials Science | Key Property of Fluoro-Hydroxy-Indoles |

| Fluorescent Probes | Tunable fluorescence emission |

| Organic Electronics | Modifiable electronic properties |

| Smart Materials | Responsiveness to environmental stimuli |

Emerging Research Areas and Unexplored Therapeutic Potentials

The field of fluorinated indole derivatives is continually evolving, with new applications and therapeutic potentials being discovered. nih.govresearchgate.net While the direct biological activity of 4-Fluoro-5-hydroxy-2-methylindole has not been extensively studied, its structural similarity to known bioactive molecules suggests several potential avenues for exploration.

For instance, indole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and DNA. The specific substitution pattern of 4-Fluoro-5-hydroxy-2-methylindole could confer selectivity for a particular target, leading to the development of novel therapeutic agents. Emerging research areas may include its investigation as an inhibitor of protein-protein interactions, a modulator of epigenetic targets, or as a scaffold for the development of new antiviral or antibacterial agents. nih.gov

Challenges and Opportunities in Future Research of Fluoro-Hydroxy-Methylindoles

Despite the promising potential of fluoro-hydroxy-methylindoles, several challenges remain in their research and development. The synthesis of specifically substituted indoles can be complex and may require multi-step procedures. openmedicinalchemistryjournal.comeurekalert.org Developing efficient and scalable synthetic routes to compounds like 4-Fluoro-5-hydroxy-2-methylindole is a key challenge that needs to be addressed.

Furthermore, a thorough understanding of the structure-activity relationships (SAR) and structure-property relationships is crucial for the rational design of new derivatives with desired biological activities or material properties. This will require a combination of synthetic chemistry, biological screening, and computational modeling.

Despite these challenges, the opportunities in this field are vast. The unique combination of a fluorine atom, a hydroxyl group, and a methyl group on the indole scaffold provides a rich chemical space for exploration. Future research in this area is likely to lead to the discovery of novel compounds with significant applications in medicine, chemical biology, and materials science.

常见问题

Q. What are the recommended synthetic routes for 4-Fluoro-5-hydroxy-2-methylindole, and how do reaction conditions influence yield?

The synthesis typically involves multi-step functionalization of indole precursors. A common approach starts with 5-fluoroindole derivatives, where regioselective hydroxylation at the 5-position is achieved using oxidizing agents like mCPBA (meta-chloroperbenzoic acid) under controlled pH (e.g., buffered aqueous/organic biphasic systems). Subsequent methylation at the 2-position may employ alkylating agents (e.g., methyl iodide) with a base like K₂CO₃ in DMF . Key considerations :

- Fluorine substitution at the 4-position requires careful protection/deprotection of reactive hydroxyl groups to avoid side reactions.

- Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) is critical for isolating intermediates, with yields typically ranging 30–50% due to steric hindrance from the methyl group .

Q. How can structural confirmation be performed for this compound, and what analytical discrepancies might arise?

Methodology :

- NMR spectroscopy :

- ¹H NMR : Expect aromatic protons in the δ 6.8–7.2 ppm range (indole backbone), with a singlet for the 2-methyl group (δ ~2.4 ppm). The hydroxyl proton may appear as a broad peak (δ ~5 ppm) but is often exchange-broadened and absent in D₂O-exchanged samples.

- ¹⁹F NMR : A singlet near δ -120 ppm (CFCl₃ reference) confirms fluorine substitution .

- Mass spectrometry : HRMS (ESI+) should show [M+H]⁺ at m/z 180.0764 (C₉H₈FNO⁺).

Discrepancies : - Hydroxyl group tautomerization may lead to ambiguous NOE correlations in 2D NMR.

- Impurities from incomplete methylation (e.g., residual -OH groups) can complicate spectral interpretation .

Q. What solvent systems are optimal for in vitro handling of this compound?

4-Fluoro-5-hydroxy-2-methylindole exhibits limited aqueous solubility (<1 mg/mL). For biological assays:

- Stock solutions : Use DMSO (10–50 mM), followed by dilution in PBS or cell culture media (final DMSO ≤0.1%).

- Stability : Store at -20°C under inert gas (N₂/Ar) to prevent oxidation of the hydroxyl group.

- Alternative solubilizers : PEG-400 or cyclodextrin-based formulations improve solubility for pharmacokinetic studies .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity in catalytic cross-coupling reactions?

The 4-fluoro group acts as a strong electron-withdrawing substituent, directing electrophilic substitution to the 6-position of the indole ring. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

- Reactivity : Fluorine enhances oxidative addition rates but reduces nucleophilic attack at the 5-position due to steric and electronic effects.

- Optimization : Use Pd(OAc)₂/XPhos catalysts in THF/water mixtures (80°C, 12 h) for aryl boronic acid couplings. Yields vary (40–70%) depending on boronic acid steric bulk .

Q. What strategies mitigate instability of the hydroxyl group during prolonged storage or biological assays?

- Protection : Acetylation (acetic anhydride/pyridine) or silylation (TBSCl/imidazole) stabilizes the hydroxyl group. Deprotection post-synthesis requires mild conditions (e.g., TBAF for silyl ethers).

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to stock solutions to prevent radical-mediated degradation.

- Analytical monitoring : LC-MS (C18 column, 0.1% formic acid in acetonitrile/water) tracks degradation products like quinone derivatives .

Q. How can computational modeling predict binding interactions of this compound with biological targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 isoforms). The 5-hydroxy group forms hydrogen bonds with catalytic residues, while fluorine enhances hydrophobic contacts.

- MD simulations : AMBER or GROMACS can assess conformational stability in binding pockets. Key parameters include RMSD (<2 Å over 100 ns) and binding free energy (MM-PBSA/GBSA) .

Q. What are the challenges in establishing structure-activity relationships (SAR) for fluorinated indole derivatives?

- Variable fluorination effects : Fluorine’s electronegativity and steric profile (van der Waals radius ~1.47 Å) unpredictably modulate target affinity. For example, 4-fluoro analogs may show higher CYP3A4 inhibition than 5-fluoro isomers.

- Synthetic bottlenecks : Parallel synthesis of analogs requires orthogonal protection (e.g., Fmoc for hydroxyl, Boc for amines), increasing step count and reducing overall yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。